5-Methyl-7-oxooct-5-enal
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Overview
Description
5-Methyl-7-oxooct-5-enal: is an organic compound with the molecular formula C9H14O2 It is characterized by the presence of a methyl group, a ketone group, and an aldehyde group within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-7-oxooct-5-enal can be achieved through several methods. One common approach involves the aldol condensation of 5-methylhexanal with acetone, followed by oxidation to introduce the ketone functionality. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure selectivity and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate hydrogenation steps, while advanced oxidation techniques may be used to achieve the desired functional groups.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-7-oxooct-5-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde or ketone groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed:
Oxidation: 5-Methyl-7-oxooctanoic acid
Reduction: 5-Methyl-7-hydroxyoct-5-enal
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: 5-Methyl-7-oxooct-5-enal is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving aldehydes and ketones. It serves as a model substrate for investigating metabolic pathways.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism of action of 5-Methyl-7-oxooct-5-enal involves its interaction with various molecular targets. The aldehyde and ketone groups can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to modifications in their activity. This compound can also participate in redox reactions, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
5-Methyl-7-oxooctanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-Methyl-7-hydroxyoct-5-enal: Similar structure but with a hydroxyl group instead of a ketone.
Uniqueness: 5-Methyl-7-oxooct-5-enal is unique due to the presence of both aldehyde and ketone functional groups within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in synthetic and industrial applications.
Properties
CAS No. |
740816-30-2 |
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Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
5-methyl-7-oxooct-5-enal |
InChI |
InChI=1S/C9H14O2/c1-8(7-9(2)11)5-3-4-6-10/h6-7H,3-5H2,1-2H3 |
InChI Key |
YGHWQWBYPIFDCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C)CCCC=O |
Origin of Product |
United States |
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